2,4,5-Tribromoimidazole
Overview
Description
2,4,5-Tribromoimidazole is a halogenated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of three bromine atoms at the 2, 4, and 5 positions of the imidazole ring. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Scientific Research Applications
2,4,5-Tribromoimidazole has several applications in scientific research:
Mechanism of Action
Target of Action
2,4,5-Tribromoimidazole (2,4,5-TBI) primarily targets the oxidative phosphorylation process in cells . Oxidative phosphorylation is a metabolic pathway that uses energy released by the oxidation of nutrients to produce adenosine triphosphate (ATP), the main energy currency of the cell.
Mode of Action
2,4,5-TBI acts as an uncoupler of oxidative phosphorylation . Uncouplers disrupt the coupling between the electron transport chain and ATP synthesis, leading to the dissipation of the proton gradient across the mitochondrial membrane. This disruption inhibits ATP production and can lead to cell death.
Biochemical Pathways
The primary biochemical pathway affected by 2,4,5-TBI is the oxidative phosphorylation pathway . By uncoupling oxidative phosphorylation, 2,4,5-TBI disrupts the normal energy production processes of the cell, leading to a decrease in ATP levels and an increase in reactive oxygen species (ROS). This can cause cellular stress and potentially lead to cell death.
Result of Action
The primary result of 2,4,5-TBI’s action is cellular poisoning , characterized by a decrease in ATP production and an increase in ROS . This can lead to cellular stress, damage, and potentially cell death. In rats, exposure to 2,4,5-TBI has been shown to cause symptoms typical of uncouplers of oxidative phosphorylation .
Safety and Hazards
Future Directions
The synthesis of 2,4,5-trisubstituted imidazole compounds from an aromatic aldehyde, benzil, and ammonium acetate using biodegradable lactic acid at 160 °C is a simple, environmentally benign method . This method works for aromatic aldehyde containing electron-donating and electron-withdrawing groups , indicating potential future directions for the use of 2,4,5-Tribromoimidazole in organic synthesis.
Biochemical Analysis
Biochemical Properties
2,4,5-Tribromoimidazole has been found to interact with sugar precursors, yielding this compound nucleosides . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in nucleoside synthesis and metabolism.
Cellular Effects
In terms of cellular effects, this compound has been reported to induce poisoning typical of uncouplers of oxidative phosphorylation in rats . This suggests that it may have significant effects on cellular energy metabolism and could potentially disrupt normal cellular function .
Molecular Mechanism
Its ability to induce poisoning typical of uncouplers of oxidative phosphorylation suggests that it may interfere with the normal function of the electron transport chain in mitochondria, disrupting ATP production and leading to cellular energy deficiency .
Dosage Effects in Animal Models
In animal models, specifically rats, this compound has been shown to induce poisoning typical of uncouplers of oxidative phosphorylation . The effects were observed at a toxic dose of 20-60 mg/kg
Metabolic Pathways
Given its interaction with sugar precursors to form nucleosides, it may be involved in nucleoside metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Tribromoimidazole can be synthesized through the bromination of imidazole. The process involves the reaction of imidazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction typically proceeds at room temperature or slightly elevated temperatures, resulting in the selective bromination at the 2, 4, and 5 positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where imidazole is fed into a reactor containing bromine and a solvent. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The crude product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Tribromoimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichloroimidazole: Similar in structure but with chlorine atoms instead of bromine.
2,4,5-Trifluoroimidazole: Contains fluorine atoms, leading to distinct chemical properties and uses.
2,4,5-Tribromo-1-methylimidazole: A methylated derivative with unique biological activities.
Uniqueness
2,4,5-Tribromoimidazole is unique due to the presence of three bromine atoms, which confer specific reactivity and biological properties. Its ability to undergo selective substitution reactions and its potential as a building block for complex molecules make it valuable in various fields .
Properties
IUPAC Name |
2,4,5-tribromo-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr3N2/c4-1-2(5)8-3(6)7-1/h(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGGPCDDFXIVQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
73941-35-2 (cadmium[2:1]salt) | |
Record name | 2,4,5-Tribromoimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022173 | |
Record name | 2,4,5-Tribromoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2034-22-2 | |
Record name | 2,4,5-Tribromoimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2034-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Tribromoimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2034-22-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514965 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,5-Tribromoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-tribromoimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,5-TRIBROMOIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50V0252S9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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